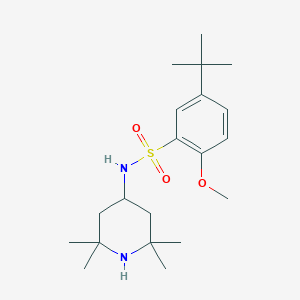

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is an important chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as TBS-355 and has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for various medical applications.

Scientific Research Applications

Environmental Behavior and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), sharing structural motifs with the compound , are extensively studied for their environmental occurrence, fate, and human exposure. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and human tissues. Their widespread use in industrial and consumer products raises concerns about their potential toxicity, including hepatic toxicity and endocrine-disrupting effects. Future research directions include developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition of Organic Pollutants

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the potential of advanced oxidation processes in mitigating pollution from organic compounds. This approach, which could be relevant for compounds with similar stability and environmental concerns, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation (Hsieh et al., 2011).

Application in Membrane Technology for Purification

The use of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation, highlights the importance of material science in environmental technology. Research focusing on poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for membrane fabrication could offer insights into the development of new materials for separating complex mixtures, potentially including those involving similar compounds (Pulyalina et al., 2020).

Environmental Impact of UV Filters

The environmental behavior and toxicological effects of UV filters such as ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) on aquatic ecosystems indicate the potential ecological risks associated with the widespread use of organic compounds in consumer products. These studies underscore the importance of assessing the environmental fate and biological impacts of synthetic compounds, including those with functional similarities (da Silva et al., 2021).

Insights into Etherification Processes

The critical review of various mechanisms for the etherification of glycerol provides valuable insights into the chemistry of ether formation, which is relevant to understanding the reactivity and potential applications of ethers in industrial chemistry. This includes the formation of mono-, di-, and tri-ethers, highlighting the complexity and versatility of etherification reactions (Palanychamy et al., 2022).

properties

IUPAC Name |

5-tert-butyl-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O3S/c1-18(2,3)14-9-10-16(25-8)17(11-14)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,15,21-22H,12-13H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIHQJSNNMJNOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-iodophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345275.png)

![1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B345281.png)